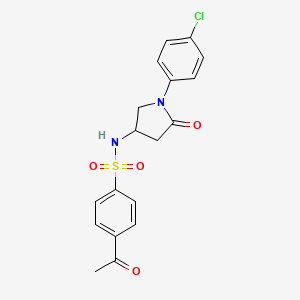

4-乙酰基-N-(1-(4-氯苯基)-5-氧代吡咯烷-3-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-acetyl-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including an acetyl group, a chlorophenyl group, a pyrrolidinone ring, and a benzenesulfonamide group . These functional groups suggest that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a cyclic structure. The presence of these groups can lead to a variety of non-covalent interactions, such as hydrogen bonding and pi-stacking, which can influence the compound’s conformation and reactivity .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the acetyl group could undergo nucleophilic acyl substitution reactions, while the benzenesulfonamide group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the sulfonamide could increase its solubility in polar solvents, while the aromatic rings could increase its stability .科学研究应用

Anticancer Activity

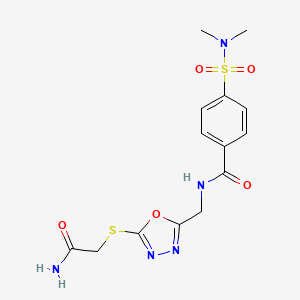

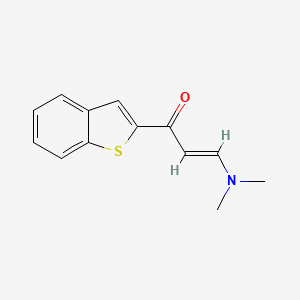

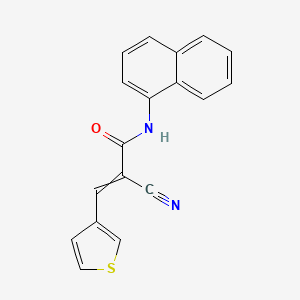

The combination of sulfonamide and chalcone moieties, as seen in similar compounds, has shown significant cytotoxicity against cancer cell lines. For instance, compounds like N-(4-[3-(4-nitrophenyl)prop-2-enoyl]phenyl)benzenesulfonamide have demonstrated considerable cytotoxic effects in vitro against human liver cancer cells . This suggests that our compound of interest could potentially be explored for its anticancer properties, particularly in designing drugs targeting liver cancer.

Anti-Malarial Agents

Chalcone-quinoline-based molecular hybrids have been synthesized and evaluated as potential anti-malarial agents . Given the structural similarity, 4-acetyl-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide could be used to create new molecular hybrids with quinoline derivatives, aiming to develop compounds with improved efficacy against malaria.

Optical Properties

Sulfonamidochalcones, which share a similar structure to our compound, have been studied for their optical properties . These compounds are of interest not only from a medicinal chemistry perspective but also for their potential as non-linear optical materials. This opens up research avenues in photonics and materials science.

Antiviral Activity

Sulfonamide derivatives have been reported to possess antiviral properties. For example, certain 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have shown activity against tobacco mosaic virus . This indicates that 4-acetyl-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide could be investigated for its potential use as an antiviral agent.

Biological Activities of Indole Derivatives

Indole derivatives exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . As our compound contains an indole-like structure, it could be researched for similar pharmacological activities, potentially leading to the development of new therapeutic agents.

Agricultural Applications

Sulfonamide drugs have been associated with a wide range of biological activities, including potential agricultural applications such as antifungal and herbicidal properties . The 4-acetyl-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide could be explored for its use in developing new pesticides or plant growth regulators.

未来方向

属性

IUPAC Name |

4-acetyl-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O4S/c1-12(22)13-2-8-17(9-3-13)26(24,25)20-15-10-18(23)21(11-15)16-6-4-14(19)5-7-16/h2-9,15,20H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUGHYMWQLYGEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isonicotinamide](/img/structure/B2894763.png)

![N-(4-((7-chloro-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)acetamide](/img/structure/B2894766.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]pyridazin-3-one](/img/structure/B2894768.png)

![2-Chloro-6-prop-2-enoyl-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2894769.png)

![5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2894770.png)